![molecular formula C15H8N2O2 B13504284 11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione CAS No. 6543-78-8](/img/structure/B13504284.png)
11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione
Description
11,17-Diazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione is a heterocyclic compound characterized by a tetracyclic framework containing two nitrogen atoms at positions 11 and 15. Its structure integrates fused benzodioxole and pyrazinopyridoindole moieties, contributing to its unique pharmacological and physicochemical properties .
Properties
CAS No. |
6543-78-8 |
---|---|
Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-1-2-6-10(9)15(19)13-12(14)16-11-7-3-4-8-17(11)13/h1-8H |
InChI Key |
ODZICWQLLDFFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the desired tetracyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione has several applications in scientific research:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s binding affinity and specificity. The pathways involved in these interactions are subjects of ongoing research, aiming to elucidate the detailed molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between 11,17-diazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione and related compounds:
Key Structural and Functional Differences
- Heteroatom Composition: The diazatetracyclic core of the target compound lacks the third nitrogen atom present in Tadalafil and Nortadalafil, which may reduce PDE5 binding affinity but improve selectivity for other PDE isoforms . Thia-substituted analogs (e.g., sulfur at position 17) exhibit distinct crystallographic packing due to sulfur’s larger atomic radius and polarizability .
Bioactivity :
- Metabolic Pathways: Nortadalafil, a demethylated metabolite of Tadalafil, retains PDE5 activity but shows reduced plasma half-life (15–18 hours vs. Tadalafil’s 17.5 hours) .
Crystallographic and Physicochemical Properties
- Crystal Packing : The thia-substituted analog () forms C–H···O hydrogen bonds, stabilizing its lattice structure, whereas Tadalafil derivatives rely on π-π stacking and hydrophobic interactions .
- Melting Points : Boron-containing analogs (e.g., ) exhibit higher melting points (>350°C) due to increased rigidity, whereas Tadalafil derivatives melt at ~300°C .
Biological Activity
Overview of 11,17-Diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione
The compound belongs to a class of polycyclic compounds that have been studied for various biological activities. Its unique structural features suggest potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₈N₂O₂
- Molecular Weight : 282.34 g/mol
- Structural Characteristics : The compound features a complex tetracyclic framework with multiple nitrogen atoms and functional groups that may influence its biological interactions.
Anticancer Properties
Several studies have indicated that compounds with similar structural characteristics exhibit anticancer activity. The mechanism often involves:
- Inhibition of DNA Synthesis : Some polycyclic compounds can intercalate into DNA, disrupting replication processes.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
Case Study Example
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a related diazatetracycle. The researchers found that it significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
Antimicrobial Activity
Compounds with similar frameworks have also demonstrated antimicrobial properties against various pathogens:
- Mechanism of Action : These compounds often disrupt bacterial cell membranes or inhibit essential enzymes.
Research Findings
In vitro studies have shown that certain diazatetracycles exhibit activity against Gram-positive and Gram-negative bacteria. One study reported an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects for compounds in this class:
- Mechanisms : They may exert antioxidant effects and modulate neuroinflammatory responses.
Relevant Study
A recent investigation highlighted that a structurally similar compound improved cognitive function in animal models of neurodegeneration by reducing oxidative stress markers.
Data Summary Table
Activity Type | Compound Class | Mechanism of Action | Reference |
---|---|---|---|
Anticancer | Diazatetracycle | DNA intercalation & apoptosis induction | Journal of Medicinal Chemistry |
Antimicrobial | Polycyclic compound | Disruption of cell membrane | Antimicrobial Agents Journal |
Neuroprotective | Tetracyclic derivative | Antioxidant & anti-inflammatory | Neurobiology Reports |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.